molecular formula C12H10ClN3O B14230299 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide CAS No. 560091-54-5

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B14230299
CAS No.: 560091-54-5
M. Wt: 247.68 g/mol
InChI Key: LIYKEFYLJCGLDA-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is a pyridine-derived carboxamide compound featuring a chloro substituent at the 2-position of the pyridine ring and a 4-methylpyridin-2-yl group as the amide substituent. Structurally, the compound combines two aromatic systems (pyridine rings) linked via a carboxamide bridge, with the 4-methyl group on the pyridin-2-yl moiety likely influencing electronic and steric properties.

Properties

CAS No.

560091-54-5

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10ClN3O/c1-8-4-6-14-10(7-8)16-12(17)9-3-2-5-15-11(9)13/h2-7H,1H3,(H,14,16,17)

InChI Key

LIYKEFYLJCGLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

A cornerstone of chlorination methodologies involves using POCl₃ as a chlorinating agent, particularly for converting hydroxyl or amine groups into chloro substituents. In the context of pyridine derivatives, this method has been adapted from patented processes for synthesizing analogous compounds like 2-chloro-5-methylpyridine.

Reaction Conditions and Mechanism

  • Substrate : Pyridine N-oxides are preferred starting materials due to their enhanced reactivity. For example, 3-methylpyridine N-oxide undergoes chlorination at position 2 when treated with POCl₃ in the presence of a hindered cyclic amine base.
  • Catalysts : Aluminum chloride (AlCl₃) is often employed to stabilize intermediates and improve regioselectivity.
  • Solvents : Dichloromethane (CH₂Cl₂) is commonly used for its low reactivity and ability to dissolve both polar and nonpolar reactants.
  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Example Protocol

  • A mixture of 3-methylpyridine N-oxide (0.35 mol), CH₂Cl₂ (560 mL), and AlCl₃ (0.88 mol) is cooled to 0–5°C.
  • POCl₃ (0.7 mol) and 2,2,6,6-tetramethylpiperidine (0.7 mol) are co-fed into the reaction vessel over 3 hours.
  • The mixture is stirred for 2 hours at 0–5°C, then allowed to warm to room temperature overnight.
  • Workup involves careful addition of water, distillation to remove CH₂Cl₂, and pH adjustment to 5–6 using NaOH.

Yield and Selectivity

Base Used Yield (%) 2-Chloro Isomer Selectivity (Ratio)
2,2,6,6-Tetramethylpiperidine 79.8 19.6:1
Diisopropylamine 64.9 5.4:1
N,N-Diisopropylethylamine 45.7 9.3:1

Table 1: Impact of amine bases on chlorination efficiency and selectivity.

Amidation of Chlorinated Intermediates

Carboxylic Acid to Acid Chloride Conversion

The pyridine-3-carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂) or POCl₃. This step is critical for enabling nucleophilic attack by the amine.

Typical Procedure

  • Pyridine-3-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in anhydrous toluene for 4 hours.
  • Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a crystalline solid.

Coupling with 4-Methylpyridin-2-Amine

The acid chloride reacts with 4-methylpyridin-2-amine under basic conditions to form the carboxamide bond.

Optimized Reaction Parameters

  • Solvent : Dimethylformamide (DMF) or CH₂Cl₂.
  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
  • Temperature : 0–25°C to prevent epimerization or degradation.

Example Synthesis

  • 2-Chloropyridine-3-carbonyl chloride (1.0 equiv) is dissolved in CH₂Cl₂ (50 mL) and cooled to 0°C.
  • 4-Methylpyridin-2-amine (1.1 equiv) and TEA (2.0 equiv) are added dropwise.
  • The mixture is stirred at room temperature for 12 hours, followed by extraction with NaHCO₃ and drying over MgSO₄.

Yield : 68–72% after recrystallization from ethanol.

Integrated Synthesis Pathways

One-Pot Chlorination-Amidation

Recent advancements explore combining chlorination and amidation in a single reactor to streamline production.

Procedure

  • 3-Methylpyridine N-oxide is chlorinated with POCl₃ and 2,2,6,6-tetramethylpiperidine as described in Section 2.1.
  • Without isolating the chlorinated intermediate, 4-methylpyridin-2-amine and TEA are introduced directly into the reaction mixture.
  • The solution is stirred for 24 hours at 25°C, yielding the final product after purification.

Advantages : Reduces solvent use and processing time.
Challenges : Requires precise stoichiometry to avoid side reactions.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Uncontrolled chlorination may lead to isomers such as 2-chloro-5-methylpyridine or 3-chloro derivatives. Strategies to enhance selectivity include:

  • Hindered Amine Bases : 2,2,6,6-Tetramethylpiperidine improves selectivity by stabilizing transition states.
  • Low-Temperature Operations : Slowing reaction kinetics favors the thermodynamically preferred product.

Purification of Hydrophilic Byproducts

Steam distillation and pH-controlled extraction are effective for removing unreacted amines or inorganic salts.

Chemical Reactions Analysis

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Pyridine-3-carboxamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-Chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide (Target) 4-methylpyridin-2-yl C₁₂H₁₁ClN₃O 248.69 (calc.) Data limited; inferred fungicidal potential -
Boscalid (2-Chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide) Biphenyl with 4-Cl C₁₈H₁₂Cl₂N₂O 343.21 Broad-spectrum fungicide; disrupts mitochondrial respiration
2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide 2,6-Dimethylphenyl C₁₄H₁₃ClN₂O 260.72 Higher steric hindrance; potential herbicidal use
2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide 5-Methylthiazol-2-yl C₁₀H₈ClN₃OS 253.71 Enhanced aromaticity; possible antibacterial activity
2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide 4-Methylphenyl C₁₃H₁₁ClN₂O 246.69 Lower polarity; moderate melting point (~250°C inferred)

Key Comparative Insights

Substituent Effects on Bioactivity: Boscalid’s biphenyl-4-chloro substituent confers strong fungicidal activity by binding to succinate dehydrogenase (SDH) in fungi . Thiazole-containing analogs (e.g., ) exhibit distinct electronic profiles due to the sulfur atom, which could enhance interactions with thiol-containing enzyme active sites .

Physicochemical Properties :

  • Melting Points : Derivatives with bulky substituents (e.g., 2,6-dimethylphenyl in CAS 57021-62-2) often exhibit higher melting points (>250°C) due to increased crystallinity . The target compound’s melting point is likely comparable but unconfirmed.
  • Solubility : Alkyl substituents (e.g., 2-methylpropyl in ) increase hydrophobicity, whereas polar groups (e.g., pyridinyl) may improve aqueous solubility .

Synthetic Accessibility :

  • Compounds with simple aryl groups (e.g., 4-methylphenyl in ) are synthesized via direct amidation, achieving yields of 67–81% . The target compound’s synthesis would require coupling 2-chloropyridine-3-carboxylic acid with 4-methylpyridin-2-amine, a process analogous to methods described in .

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